molecular formula C14H14ClN3 B8712175 7-(Butylamino)-3-chloroquinoline-8-carbonitrile CAS No. 88346-99-0

7-(Butylamino)-3-chloroquinoline-8-carbonitrile

Cat. No. B8712175
CAS RN: 88346-99-0
M. Wt: 259.73 g/mol
InChI Key: ZXVYXHCQVLQTRD-UHFFFAOYSA-N
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Patent
US04511393

Procedure details

44.5 g of 3,7-dichloro-8-cyanoquinoline in 200 g of n-butylamine were heated at 80° C. for 14 hours, the solution was poured onto ice water and extracted with twice 100 ml of methylene chloride, the combined extracts were dried with Na2SO4 and evaporated down, the oily residue was treated with ether, and the precipitated solid was filtered off under suction. 39 g of 7-n-butylamino-3-chloro-8-cyanoquinoline of melting point 89° C. were obtained. Yield: 75% of theory.
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7](Cl)[C:6]=2[C:13]#[N:14]>C(N)CCC>[CH2:3]([NH:4][C:7]1[C:6]([C:13]#[N:14])=[C:5]2[C:10]([CH:11]=[C:2]([Cl:1])[CH:3]=[N:4]2)=[CH:9][CH:8]=1)[CH2:2][CH2:11][CH3:10]

Inputs

Step One
Name
Quantity
44.5 g
Type
reactant
Smiles
ClC=1C=NC2=C(C(=CC=C2C1)Cl)C#N
Name
Quantity
200 g
Type
solvent
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with twice 100 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated down
ADDITION
Type
ADDITION
Details
the oily residue was treated with ether
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off under suction

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=CC=C2C=C(C=NC2=C1C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 150.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.